![molecular formula C6H12ClNO B15300727 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H3)methoxy-2-azabicyclo[211]hexane hydrochloride is a chemical compound with the molecular formula C6H11NO·HCl It is a derivative of 2-azabicyclo[211]hexane, a bicyclic structure that contains a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the efficient production of the compound in a batchwise, multigram scale.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of high-purity starting materials, controlling reaction conditions, and implementing purification steps to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
- 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Uniqueness
4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to the presence of the deuterium atom (2H3) in its structure. This isotopic substitution can influence the compound’s chemical properties, such as its stability and reactivity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
152.64 g/mol |
Nombre IUPAC |
4-(trideuteriomethoxy)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H/i1D3; |
Clave InChI |
CJJHSASJSPJZKT-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC12CC(C1)NC2.Cl |
SMILES canónico |
COC12CC(C1)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

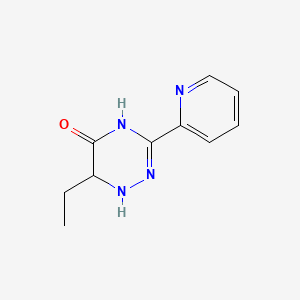
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
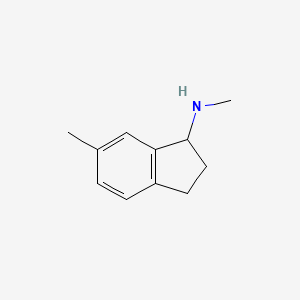
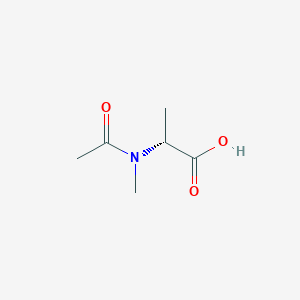
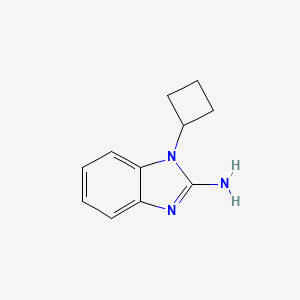
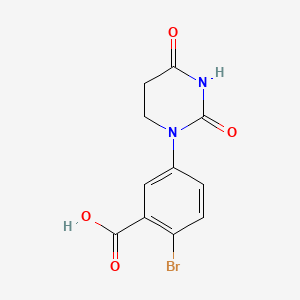
![6-Oxa-2-azaspiro[3.4]octan-7-one, trifluoroacetic acid](/img/structure/B15300710.png)

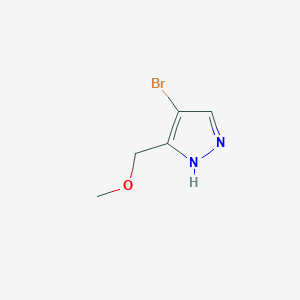
![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)


